1-(4-Chlorobutyl)piperidin-2-one

Lipophilicity Drug-likeness Extraction efficiency

1-(4-Chlorobutyl)piperidin-2-one (CAS 83502-33-4, MW 189.68 g/mol, C₉H₁₆ClNO) is an N-alkylated δ-valerolactam that serves as a bifunctional synthetic intermediate in medicinal chemistry and pharmaceutical process development. The compound combines a six-membered lactam ring (piperidin-2-one core) with a terminal chloroalkyl side chain, creating two chemically orthogonal reactive sites.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
Cat. No. B8732330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobutyl)piperidin-2-one
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CCCCCl
InChIInChI=1S/C9H16ClNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2
InChIKeyQCNOBJGDYDNVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobutyl)piperidin-2-one (CAS 83502-33-4): A Bifunctional δ-Valerolactam Building Block for N-Substituted Piperidine Synthesis


1-(4-Chlorobutyl)piperidin-2-one (CAS 83502-33-4, MW 189.68 g/mol, C₉H₁₆ClNO) is an N-alkylated δ-valerolactam that serves as a bifunctional synthetic intermediate in medicinal chemistry and pharmaceutical process development [1]. The compound combines a six-membered lactam ring (piperidin-2-one core) with a terminal chloroalkyl side chain, creating two chemically orthogonal reactive sites. Its computed lipophilicity (XLogP3 = 1.2) and topological polar surface area (TPSA = 20.3 Ų) position it for favorable organic-phase handling and membrane permeability in prodrug design contexts [2]. The compound appears as a key intermediate in patents describing farnesyltransferase inhibitor prodrugs and neuroleptic pyridoindole agents [3].

Why 1-(4-Chlorobutyl)piperidin-2-one Cannot Be Replaced by Unsubstituted or Non-Halogenated Piperidinone Analogs in Synthetic Sequences


The compound's synthetic utility derives from the simultaneous presence of two chemically distinct reactive centers—a lactam carbonyl susceptible to reduction or hydrolysis, and a primary alkyl chloride available for nucleophilic displacement—within a single, charge-neutral scaffold of moderate lipophilicity [1]. Substituting with the parent 2-piperidone (XLogP = −0.5) forfeits the chlorobutyl handle entirely, while replacing with 1-(4-chlorobutyl)piperidine eliminates the lactam carbonyl that enables orthogonal reduction-to-piperidine or hydrolysis-to-amino-acid transformations. Non-halogenated N-alkyl analogs such as 1-butylpiperidin-2-one lack the terminal electrophilic site required for downstream conjugation, elongation, or prodrug activation [2]. The four-carbon linker length between the lactam nitrogen and the chlorine atom is critical: shorter analogs (e.g., 1-(3-chloropropyl)piperidin-2-one) alter the spatial relationship between reactive centers, while longer homologs (e.g., 1-(5-bromopentyl)piperidin-2-one) introduce different leaving-group reactivity and chain flexibility. Procurement decisions must therefore evaluate not merely the piperidinone class, but the specific N-(4-chlorobutyl) substitution pattern that enables the exact synthetic sequence intended.

Quantitative Differentiation Evidence for 1-(4-Chlorobutyl)piperidin-2-one vs. Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 1-(4-Chlorobutyl)piperidin-2-one vs. Parent 2-Piperidone

The N-(4-chlorobutyl) substitution increases calculated lipophilicity by approximately 1.7 log units relative to the parent 2-piperidone scaffold. The target compound's XLogP3 of 1.2 [1] approaches the range considered favorable for passive membrane permeability (LogP 1–3) and significantly exceeds that of unsubstituted 2-piperidone (XLogP = −0.50) [2], which is substantially more hydrophilic and partitions preferentially into aqueous phases. This lipophilicity shift directly impacts organic-phase extractability during workup and may influence the compound's suitability for prodrug strategies requiring moderate membrane transit [3]. No experimental logP or logD data were identified for this compound; all values are computed.

Lipophilicity Drug-likeness Extraction efficiency

Hydrogen Bond Donor Elimination: N-Substitution Removes the Amide NH Present in Parent 2-Piperidone

N-Alkylation of 2-piperidone eliminates the secondary amide NH proton, reducing the hydrogen bond donor (HBD) count from 1 to 0 [1][2]. The parent 2-piperidone possesses one HBD (the lactam NH, pKa ~15–17), which can participate in intermolecular hydrogen bonding, increase water solubility, and raise the topological polar surface area (TPSA = 29.10 Ų). In contrast, 1-(4-chlorobutyl)piperidin-2-one has zero HBDs and a TPSA of 20.3 Ų [1]. This reduction of ~8.8 Ų in TPSA is consistent with removal of the NH contribution and places the compound below the commonly cited 60–70 Ų threshold associated with favorable CNS penetration. The N-substituted analog 1-(4-chlorobutyl)piperidine would share zero HBDs but also lacks the carbonyl HBA, yielding a further reduced TPSA and altered solubility profile [3].

Hydrogen bonding TPSA Blood-brain barrier penetration

Synthesis Yield for N-Alkylation: 1-(4-Chlorobutyl)piperidin-2-one Prepared in ~93% Yield via NaH-Mediated Alkylation of 2-Piperidone with 1,4-Dichlorobutane

A patent-described procedure (US4337250) reports the synthesis of 1-(4-chlorobutyl)piperidin-2-one from 2-piperidone (8.0 g, 80.7 mmol) and 1,4-dichlorobutane (44 mL, 404 mmol, 5 equiv.) using NaH (3.87 g of 50% dispersion, 80.7 mmol) in DMF at 25–30 °C, yielding 14.3 g of product as an oil [1]. This corresponds to approximately 93% isolated yield based on the limiting reagent (2-piperidone). The use of excess 1,4-dichlorobutane suppresses bis-alkylation and quaternary ammonium formation. While direct comparative yield data for N-alkylation of 2-piperidone with other alkyl halides are not available from primary literature for a head-to-head comparison, the reported yield establishes a quantitative benchmark for procurement specifications . The procedure also provides the ¹H NMR characterization (CDCl₃): δ 1.4–1.83 (4H, m), 3.03–3.72 (6H, m), 4.10–4.43 (2H, t, J = 7 Hz) [1], which serves as an identity and purity reference.

Synthesis yield N-alkylation Process chemistry

Hydrolysis to 5-((4-Chlorobutyl)amino)pentanoic Acid: Dual-Functional Reactivity Documented with 95% Yield

Patent US8324378B2 explicitly documents the acid-catalyzed hydrolysis of 1-(4-Chlorobutyl)-2-piperidinone (1.9 g, 10 mmol) with 6N HCl (60 mL) under reflux for 24 h, followed by MeOH esterification, yielding methyl 5-(4-chlorobutyl)aminopentanoate hydrochloride (2.44 g, 95%) [1]. This transformation demonstrates the lactam ring's susceptibility to hydrolytic opening while preserving the terminal C–Cl bond, generating a linear amino acid derivative bearing a pendant chlorobutyl chain . The quantitative yield of this step (95%) is notable because lactam hydrolysis can be sluggish for six-membered rings compared to β-lactams; the δ-lactam ring benefits from moderate ring strain that facilitates acid-catalyzed opening [2]. This reactivity is inaccessible to the reduced piperidine analog 1-(4-chlorobutyl)piperidine, which lacks a hydrolyzable carbonyl group. The preservation of the chlorine atom through vigorous acidic conditions (6N HCl, reflux, 24 h) also attests to the stability of the primary alkyl chloride toward hydrolysis under these conditions.

Lactam hydrolysis Prodrug activation Ring-opening

Patent Precedent: 1-(4-Chlorobutyl)piperidin-2-one as a Preferred Intermediate Across Two Distinct Therapeutic Patent Families

The compound is specifically claimed or exemplified as a synthetic intermediate in at least two independent patent families targeting different therapeutic areas: (a) US8324378B2 (Purdue Research Foundation, 2012) for farnesyltransferase inhibitor prodrugs, where it serves as the precursor to a phosphoramidate prodrug construct [1]; and (b) EP0060610B1 (1982) for hexahydro-trans- and tetrahydropyridoindole neuroleptic agents, where the N-(4-chlorobutyl)piperidin-2-one scaffold is one of several N-(chloroalkyl) heterocycles evaluated [2]. In the latter patent, the compound is listed alongside structurally related comparators including 1-(4-chlorobutyl)pyrrolidin-2-one (5-membered ring analog), 1-(5-bromopentyl)piperidin-2-one (longer chain analog), and 1-(4-chlorobutyl)azepan-2-one (7-membered ring analog), establishing a cross-class comparison context [2]. The independent selection of this specific N-(4-chlorobutyl) substitution pattern across separated patent families filed decades apart suggests a reproducible synthetic advantage—the four-carbon linker combined with the six-membered lactam ring appears to offer an optimal balance of reactivity, stability, and intermediate handling properties [3].

Patent landscape Intermediate selection Medicinal chemistry

Molecular Weight and Rotatable Bond Count: Differentiating the Intermediate from Simpler or More Complex Analogs

1-(4-Chlorobutyl)piperidin-2-one occupies a specific position in chemical space defined by its molecular weight (189.68 g/mol) and rotatable bond count (4) [1]. This compares with the reduced analog 1-(4-chlorobutyl)piperidine (MW 175.70 g/mol, fewer rotatable bonds due to absence of the carbonyl), the parent 2-piperidone (MW 99.13 g/mol, 0 rotatable bonds), and the 7-membered ring analog 1-(4-chlorobutyl)azepan-2-one (MW ~203 g/mol) . The addition of the 4-chlorobutyl chain to the piperidin-2-one core adds 4 rotatable bonds (vs. 0 for the parent) and approximately 90.5 Da, both metrics falling within fragment-like or lead-like chemical space (MW < 250) [2]. For procurement decisions in fragment-based drug discovery or library synthesis, the compound's MW of ~190 Da places it in an intermediate range: heavier than typical fragment screening compounds (MW < 150) but lighter than most lead-like molecules (MW 250–350). This positions it as a fragment-elaboration intermediate rather than a final screening candidate.

Molecular weight Rotatable bonds Fragment-based design

Procurement-Relevant Application Scenarios for 1-(4-Chlorobutyl)piperidin-2-one Based on Quantitative Differentiation Evidence


Synthesis of N-Substituted Piperidine Libraries via Lactam Reduction

When a synthetic program requires a 1-(4-chlorobutyl)piperidine scaffold, purchasing the pre-formed piperidine analog directly may be cost-prohibitive or limited by vendor availability (CAS 56414-43-8 has narrower commercial sourcing). 1-(4-Chlorobutyl)piperidin-2-one offers an alternative entry: the lactam can be reduced with LiAlH₄ or BH₃·Me₂S to yield 1-(4-chlorobutyl)piperidine, with the lactam carbonyl serving as a traceless activating group for N-alkylation that circumvents the lower nucleophilicity of piperidine itself [1]. The patent-documented N-alkylation step proceeds in ~93% yield, and the subsequent reduction step is a well-precedented transformation for δ-lactams [2]. This two-step sequence (alkylation then reduction) can provide more controlled access to diversely substituted piperidines compared to direct alkylation of piperidine, which may suffer from over-alkylation or quaternization side reactions [3].

Prodrug Intermediate for Phosphoramidate or Phosphate-Containing Therapeutics

The compound's demonstrated role in US8324378B2 as a precursor to neutral phosphoramidate prodrugs of farnesyltransferase inhibitors establishes a validated synthetic pathway for converting highly charged phosphate-bearing drugs into membrane-permeable neutral prodrugs [1]. The synthesis proceeds through acid hydrolysis of the lactam (95% yield, preserving the C–Cl bond) to generate methyl 5-((4-chlorobutyl)amino)pentanoate, which is then elaborated to a phosphoramidic dichloride and coupled to a phosphate-bearing drug molecule [2]. This application leverages the compound's three key properties simultaneously: (i) the lactam as a protected amino acid equivalent, (ii) the terminal chlorine as a handle for subsequent phosphoramidate formation, and (iii) the four-carbon spacer providing optimal distance between the amine and phosphate moieties in the final prodrug construct [3].

Fragment Elaboration Intermediate for Pyridoindole and Related Fused Heterocycles

The EP0060610B1 patent family demonstrates the compound's utility in constructing hexahydro- and tetrahydropyridoindole scaffolds with neuroleptic activity [1]. The N-(4-chlorobutyl)piperidin-2-one intermediate undergoes further condensation with indole or indoline derivatives, where the chlorobutyl chain provides the alkyl linker between the piperidine and indole nitrogen atoms in the final fused-ring product [2]. This specific scaffold has attracted renewed interest as a prostaglandin D2 receptor antagonist template [3]. Procurement of the pre-functionalized N-(4-chlorobutyl)piperidin-2-one intermediate avoids the need for separate piperidinone protection/alkylation/deprotection sequences, reducing the linear step count by at least two synthetic operations compared to starting from 2-piperidone.

Synthesis of 5-((4-Chlorobutyl)amino)pentanoic Acid Derivatives for GABA Analog Exploration

The quantitative acid hydrolysis of 1-(4-chlorobutyl)piperidin-2-one (95% yield, 6N HCl, reflux) generates 5-((4-chlorobutyl)amino)pentanoic acid, a bifunctional molecule combining a primary amine (after deprotection) or secondary amine (as the HCl salt) with a pendant chlorobutyl chain and a carboxylic acid terminus [1]. This core structure relates to 4-amino-5-halopentanoic acids, which have been investigated as irreversible inactivators of GABA aminotransferase [2]. The chlorobutyl chain length (C4) distinguishes this compound from related GABA analogs bearing shorter (C3) or longer (C5) halogenated side chains, which show different inactivation kinetics and enzyme selectivity profiles [3]. The lactam intermediate thus provides a stable, storable precursor that can be quantitatively converted to the ring-opened amino acid on demand, offering logistical advantages over directly handling the hygroscopic amino acid hydrochloride.

Quote Request

Request a Quote for 1-(4-Chlorobutyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.